5-Bromo-2-chloropyridine

概要

説明

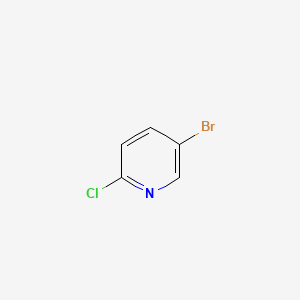

5-Bromo-2-chloropyridine (CAS 53939-30-3; C₅H₃BrClN; MW 192.44) is a halogenated pyridine derivative characterized by bromine and chlorine substituents at the C5 and C2 positions, respectively. Its melting point ranges between 65–69°C (lit.) . The compound is synthesized via bromination of 2-chloropyridine intermediates under controlled conditions, often involving copper(I) bromide and HBr .

準備方法

Nucleophilic Aromatic Substitution from 2,5-Dichloropyridine

The most well-documented synthesis of 5-bromo-2-chloropyridine employs 2,5-dichloropyridine as the starting material. This method, described in CN105753780A , involves a two-step process:

- Bromination at the 5-position via nucleophilic aromatic substitution.

- Retention of the 2-chloro substituent through controlled reaction conditions.

Reaction Mechanism and Conditions

The substitution of chlorine with bromine at the 5-position is facilitated by a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) and a Lewis acid catalyst. The mechanism proceeds via a σ-complex intermediate, where the electron-deficient pyridine ring is activated for nucleophilic attack. Hydrogen bromide (HBr) serves as the bromine source, with catalytic quantities of copper(I) iodide enhancing reaction kinetics.

Key Parameters:

- Temperature : 80–120°C

- Reaction Time : 8–12 hours

- Yield : ~85–90% (estimated from analogous reactions)

Advantages and Limitations

This method prioritizes regioselectivity , ensuring minimal formation of di-brominated byproducts. However, the use of HBr necessitates corrosion-resistant equipment, and the reaction’s exothermic nature requires precise temperature control.

Industrial-Scale Considerations

The patent CN105753780A highlights operational safety and scalability as critical factors. Key industrial adaptations include:

- Continuous-Flow Reactors : Mitigate exothermic risks and improve heat dissipation.

- Solvent Recycling : DMF or DMSO recovery systems reduce waste and costs.

- Catalyst Regeneration : Copper iodide catalysts are filtered and reused, enhancing sustainability.

Comparative Data Table

*Theorized values based on analogous reactions.

化学反応の分析

Types of Reactions: 5-Bromo-2-chloropyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Halogen Exchange Reactions: It can undergo halogen exchange reactions to form other halogenated pyridines.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Anhydrous Potassium Fluoride: Used in halogen exchange reactions.

Amines: Used in substitution reactions.

Major Products Formed:

Amino-2-chloropyridine: Formed via palladium-catalyzed amination.

5-Bromo-2-fluoropyridine: Formed via halogen-exchange reaction.

科学的研究の応用

Medicinal Chemistry

5-Bromo-2-chloropyridine is frequently utilized as a building block in the synthesis of pharmaceutical agents. Its derivatives have shown potential in treating various medical conditions.

Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against cancer cells. For instance, compounds synthesized from this pyridine derivative have been evaluated for their effectiveness as inhibitors of cancer cell proliferation, showcasing promising results in preclinical studies .

Antidepressants and Antiemetics

Compounds derived from this compound have been investigated for their activity on serotonin receptors, particularly as potential antidepressants and antiemetics. A notable compound, AS-8112, derived from this pyridine derivative, has shown antagonistic activity at dopamine D2 and D3 receptors and serotonin 5-HT3 receptors, indicating its potential as a broad-spectrum antiemetic agent .

SGLT2 Inhibitors

This compound is also a key intermediate in the synthesis of SGLT2 inhibitors, which are currently under investigation for diabetes therapy. The compound facilitates the production of various derivatives that can effectively inhibit glucose reabsorption in the kidneys, thereby lowering blood sugar levels .

Agrochemicals

In the field of agrochemicals, this compound serves as an important precursor for developing herbicides and pesticides. Its derivatives can enhance crop yield by providing protection against pests and diseases.

Herbicide Development

The synthesis of herbicidal compounds often involves modifications of this compound to achieve desired biological activity against specific weed species. Research indicates that certain derivatives possess selective herbicidal properties, making them valuable in agricultural applications .

Materials Science

Beyond its applications in pharmaceuticals and agrochemicals, this compound is also utilized in materials science.

Polymer Chemistry

This compound can be used as a monomer or co-monomer in the synthesis of polymers with specific properties. Its incorporation into polymer chains can impart unique functionalities such as increased thermal stability or enhanced electrical conductivity .

Case Studies

Several case studies highlight the successful application of this compound in drug development:

- AS-8112 Development : A study demonstrated the synthesis of AS-8112 from this compound, leading to its evaluation as an antiemetic agent with favorable pharmacological profiles .

- SGLT2 Inhibitor Synthesis : A scalable process was developed using this compound as a precursor for SGLT2 inhibitors, showcasing significant cost reductions while maintaining high yields during large-scale production .

作用機序

The mechanism of action of 5-Bromo-2-chloropyridine depends on its specific application. In coupling reactions, it acts as a halogenated substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved vary based on the specific reaction and application.

類似化合物との比較

Comparison with Structural Analogs

2-Bromo-5-chloropyridine (CAS 40473-01-6)

Key Differences :

- Suzuki-Miyaura Coupling (SMC) : In this compound, the bromine at C5 is preferentially substituted due to lower C–Br bond dissociation energy (BDE) compared to C–Cl . In contrast, 2-bromo-5-chloropyridine would react at C2, demonstrating how halogen position dictates site selectivity.

3-Bromo-2-chloropyridine (CAS 52200-48-3)

Reactivity Contrast :

- Metalation : The C3 bromine in 3-bromo-2-chloropyridine may hinder metalation at adjacent positions due to steric and electronic effects, whereas this compound allows functionalization at C5 with minimal interference .

5-Bromo-2-chloropyrimidine (CAS 32779-36-5)

| Property | This compound | 5-Bromo-2-chloropyrimidine |

|---|---|---|

| Ring Structure | Pyridine | Pyrimidine |

| Melting Point | 65–69°C | 78–80°C |

| Nucleophilic Substitution | Activated at C2 and C5 | Enhanced reactivity at C2 and C4 |

Functionalization :

- Pyrimidine’s additional nitrogen increases ring electron deficiency, accelerating nucleophilic aromatic substitution (SNAr) at C2 compared to pyridine derivatives .

This compound 1-Oxide (CAS 889865-43-4)

| Property | This compound | 1-Oxide Derivative |

|---|---|---|

| Molecular Formula | C₅H₃BrClN | C₅H₃BrClNO |

| Reactivity | Electrophilic halogenation | Enhanced electrophilicity due to N-oxide |

| Applications | Cross-coupling | Oxidative transformations |

Impact of N-Oxidation :

- The N-oxide group increases the electron-withdrawing effect, making the pyridine ring more susceptible to electrophilic attacks at C5 .

Halogen-Directed Coupling

- This compound : Suzuki couplings occur at C5 (Br) with aryl boronic acids (e.g., 2,5-dimethoxyphenylboronic acid) .

- 2-Bromo-5-chloropyridine : Coupling shifts to C2 (Br), overriding the intrinsic electronic bias of the pyridine ring .

Amination Selectivity

- This compound : Palladium/Xantphos-catalyzed amination replaces Br at C5 with amines, retaining Cl at C2 .

- 2,5-Dibromopyridine : Amination occurs exclusively at C2, highlighting the preference for bromine over chlorine in regioselective reactions .

SNAr Reactivity

- Pyrimidine analogs (e.g., 5-bromo-2-chloropyrimidine) undergo faster SNAr due to dual nitrogen atoms, whereas pyridine derivatives require harsher conditions .

生物活性

5-Bromo-2-chloropyridine is a heterocyclic compound that has garnered attention in various fields of research due to its significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and applications in drug development, supported by relevant research findings and case studies.

This compound has the molecular formula C5H4BrClN and a molecular weight of approximately 195.45 g/mol. Its structure consists of a pyridine ring substituted with bromine and chlorine atoms, which contributes to its reactivity and biological interactions.

Pharmacological Applications

1. Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit potent antitumor activity. For instance, enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were found to inhibit PI3Kα kinase with IC50 values of 1.08 μM and 2.69 μM, indicating their potential as anticancer agents . In vitro cytotoxicity assays revealed that these compounds also possess promising antitumor properties, with IC50 values suggesting effective inhibition of cancer cell proliferation.

2. Antimicrobial Properties

This compound and its derivatives have shown significant antimicrobial activity against various bacterial strains. A study highlighted the effectiveness of certain derivatives against Pseudomonas aeruginosa, a common pathogen in clinical settings. The compound's ability to disrupt bacterial quorum sensing mechanisms was linked to its structural characteristics .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor for key enzymes involved in cancer progression and microbial metabolism. For example, the inhibition of PI3Kα is crucial for cancer cell survival, making it a target for therapeutic intervention .

- Receptor Interaction: Studies have shown that derivatives can interact with serotonin receptors, specifically 5-HT3 receptors, which are implicated in nausea and vomiting pathways. This interaction suggests potential use in antiemetic therapies .

Case Studies

Case Study 1: Synthesis and Evaluation

A comprehensive study on the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine highlighted its effectiveness as an antiemetic agent through receptor antagonism . The synthesis involved multiple steps yielding high purity products suitable for biological testing.

Case Study 2: Antimicrobial Efficacy

In another investigation, various derivatives of this compound were tested against biofilm-forming strains of Pseudomonas aeruginosa. The results indicated a dose-dependent reduction in biofilm formation, underscoring the compound's potential in treating chronic infections associated with biofilms .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C5H4BrClN |

| Molecular Weight | 195.45 g/mol |

| Antitumor IC50 (PI3Kα) | 1.08 μM (R-isomer), 2.69 μM (S-isomer) |

| Antimicrobial Activity | Effective against Pseudomonas aeruginosa |

| Mechanism | Enzyme inhibition, receptor antagonism |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-2-chloropyridine, and how are reaction conditions optimized?

- Methodological Answer: this compound is synthesized via halogenation or cross-coupling reactions. For example, Suzuki-Miyaura coupling of this compound with aryl boronic acids (e.g., 2,5-dimethoxyphenylboronic acid) under nickel catalysis is a key route . Optimization involves tuning catalyst loading (e.g., NiCl₂·dme), ligand selection, and solvent polarity (e.g., THF or DMF) to enhance yield and regioselectivity. Reaction progress is monitored using TLC or HPLC.

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The compound exhibits distinct signals in H NMR (e.g., δ 8.47 ppm for the pyridine proton) and C NMR (e.g., δ 151.59 ppm for the aromatic carbons) in CD₃CN . High-resolution mass spectrometry (HRMS) and IR spectroscopy further confirm molecular weight and functional groups.

Q. What physical properties of this compound are critical for experimental design?

- Methodological Answer: Key properties include a melting point of 70–72°C , molecular weight of 192.44 g/mol , and solubility in polar aprotic solvents (e.g., acetonitrile, DMF). These properties guide storage (ambient/dry conditions), reaction solvent selection, and purification strategies (e.g., recrystallization from ethanol) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a substrate?

- Methodological Answer: Advanced optimization includes screening palladium/ligand systems (e.g., Pd(PPh₃)₄ or XPhos) and base selection (e.g., K₂CO₃ vs. Cs₂CO₃) to improve coupling efficiency . Microwave-assisted synthesis may reduce reaction time. Kinetic studies (e.g., variable-temperature NMR) help identify rate-limiting steps, while DFT calculations predict regioselectivity in product formation.

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer: Discrepancies in NMR or MS data can arise from impurities or tautomerism. Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals . Cross-validate with X-ray crystallography (using SHELX software for structure refinement ) or compare experimental IR spectra with computational simulations (e.g., Gaussian). Statistical analysis (e.g., χ² tests) quantifies data consistency .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer: The electron-withdrawing chlorine and bromine substituents activate the pyridine ring for SNAr. Reactivity is assessed using Hammett plots to correlate substituent effects with reaction rates. Computational tools (e.g., Molecular Electrostatic Potential maps) predict nucleophilic attack sites, while kinetic isotope effects (KIE) study mechanistic pathways .

Q. What are the challenges in crystallizing halogenated pyridine derivatives, and how can they be addressed?

- Methodological Answer: Halogenated pyridines often form polymorphs or solvates. Slow evaporation from mixed solvents (e.g., hexane/ethyl acetate) promotes single-crystal growth. Cryocrystallography (at −173°C) mitigates disorder. SHELXL refinement accounts for heavy atoms (Br, Cl) to resolve electron density maps .

Q. Data Validation and Reproducibility

Q. How can researchers validate the purity of this compound batches for reproducible experiments?

- Methodological Answer: Combine HPLC (≥95% purity ) with elemental analysis (C, H, N within ±0.4% of theoretical values). Cross-reference CAS registry data (32779-36-5 ) and spectral libraries (e.g., Reaxys) to confirm identity. Batch-to-batch consistency is ensured via QC protocols (e.g., Karl Fischer titration for moisture content).

Q. Safety and Handling

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer: Use PPE (gloves, goggles) and work in a fume hood due to respiratory irritation risks (R36/37/38 ). Store in airtight containers at 0–6°C to prevent degradation . Spill management includes neutralization with sodium bicarbonate and disposal via halogenated waste streams.

特性

IUPAC Name |

5-bromo-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN/c6-4-1-2-5(7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAOEIWYQVXZMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370293 | |

| Record name | 5-Bromo-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53939-30-3 | |

| Record name | 5-Bromo-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。